molecular formula C12H20O2 B14506572 4,5,5-Trimethyl-3-pentylfuran-2(5h)-one CAS No. 64132-12-3

4,5,5-Trimethyl-3-pentylfuran-2(5h)-one

Cat. No.: B14506572
CAS No.: 64132-12-3
M. Wt: 196.29 g/mol
InChI Key: TZTRANMUKZPGQA-UHFFFAOYSA-N
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Description

4,5,5-Trimethyl-3-pentylfuran-2(5h)-one is an organic compound belonging to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,5-Trimethyl-3-pentylfuran-2(5h)-one can be achieved through various organic synthesis methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a suitable pentyl-substituted precursor, cyclization can be induced using a Lewis acid catalyst.

Industrial Production Methods

Industrial production of such compounds typically involves optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4,5,5-Trimethyl-3-pentylfuran-2(5h)-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding lactones or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can introduce new functional groups onto the furan ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones, while substitution reactions can introduce various acyl or alkyl groups.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Potential use in studying biological pathways involving furan derivatives.

    Medicine: Investigation of its pharmacological properties and potential therapeutic applications.

    Industry: Use as a flavoring agent or in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 4,5,5-Trimethyl-3-pentylfuran-2(5h)-one would depend on its specific interactions with molecular targets. In general, furans can interact with enzymes, receptors, or other biomolecules, influencing various biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylfuran: Another furan derivative with different substitution patterns.

    3-Methyl-2-pentylfuran: Similar structure with variations in the alkyl groups.

    Furfural: A well-known furan derivative used in various industrial applications.

Uniqueness

4,5,5-Trimethyl-3-pentylfuran-2(5h)-one’s unique substitution pattern may confer distinct chemical and physical properties, making it valuable for specific applications where other furan derivatives may not be suitable.

Properties

CAS No.

64132-12-3

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

4,5,5-trimethyl-3-pentylfuran-2-one

InChI

InChI=1S/C12H20O2/c1-5-6-7-8-10-9(2)12(3,4)14-11(10)13/h5-8H2,1-4H3

InChI Key

TZTRANMUKZPGQA-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(C(OC1=O)(C)C)C

Origin of Product

United States

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